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Compound of Interest

Compound Name: 3-(Trimethylsilyl)phenol
CAS No.: 17881-95-7
Cat. No.: B1583874

Get Quote

CAS Number: 17881-95-7 Molecular Formula: C

H

OSi Molecular Weight: 166.29 g/mol IUPAC Name: 3-(Trimethylsilyl)phenol Synonyms:m-
Trimethylsilylphenol, m-TMS-phenol

Executive Summary

3-(Trimethylsilyl)phenol represents a unique class of "hybrid" aromatic synthons where the
electronic properties of the phenolic hydroxyl group (electron-donating) interact with the
trimethylsilyl group (electron-releasing via induction, bulky). This compound is frequently
utilized as a precursor for silicon-based polymers and as a coupling partner in Hiyama-
Denmark cross-coupling reactions. This guide provides a consolidated reference for its
identification via Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass
Spectrometry (MS).[1]

Synthesis & Preparation Context
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Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying common impurities such as disiloxanes or regioisomers.

Experimental Workflow

The most robust laboratory-scale synthesis involves the lithiation of a protected 3-bromophenol
derivative. Direct lithiation of the phenol requires two equivalents of base and often leads to
lower yields due to solubility issues.
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Figure 1: Synthetic pathway utilizing a retro-Brook type strategy or selective deprotection.
Common impurities include hexamethyldisiloxane (HMDSO) from hydrolysis.

Nuclear Magnetic Resonance (NMR) Analysis[1][2]

[31[4]
H NMR Spectroscopy

The proton NMR spectrum is characterized by the distinct high-field singlet of the TMS group
and the specific splitting pattern of the meta-substituted aromatic ring.

Solvent: CDCI

(Chloroform-d) Frequency: 400 MHz (Recommended)

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1583874/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-profile-3-trimethylsilyl-phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583874?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Signal (

ppm)

Multiplicity

Integration

Assignment

Coupling
Constants (

)

Structural
Insight

0.26

Singlet (s)

9H

Si(CH

Characteristic
TMS
"fingerprint”;
integrates 9:1
Vs aromatic

protons.

4.90 - 5.50

Broad (br s)

Ar-OH

Chemical
shift is
concentration
/solvent

dependent.

6.80

Doublet of
Doublets (dd)

1H

Ar-H4

Hz

Ortho to OH,
Para to TMS.
Shielded by
OH.

6.95

Singlet-like
(m)

1H

Ar-H2

Ortho to both
OH and TMS.
Appears as a
narrow
multiplet due
to small
meta-

couplings.

7.05

Doublet (d)

Ar-H6

Hz

Ortho to
TMS, Para to
OH.

7.23

Triplet (t)

Ar-H5

Hz

Meta to both

substituents.

Mechanistic Note: The TMS group is slightly electron-releasing (
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), causing a slight shielding of ortho protons compared to benzene, but the strong electron-
donating effect of the hydroxyl group dominates the shielding pattern at H2 and H4.

C NMR Spectroscopy

The carbon spectrum confirms the asymmetry of the molecule and the presence of the silicon-

carbon bond.

Solvent: CDCI
[2]
Signal (
Assignment Type Notes
ppm)
Si(CH
11 CH Diagnostic high-field
' ) signal.
116.5 C4 CH Shielded by ortho-OH.
Shielded by ortho-OH;
120.2 Cc2 CH
sterically crowded.
Less shielded than
122.8 C6 CH
c4/c2.
Meta position;
129.1 C5 CH typically the most
deshielded CH.
1425 c3 c Ipso to TMS.
Ipso to OH
155.3 c1 c pso ¢
(Deshielded).

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid quality control check, specifically for the presence of the O-

H stretch and the intense Si-C vibrations.
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silylation of oxygen).
3050 Weak (Ar-C-H) Aromatic C-H stretch.
) Methyl C-H stretch of
2955, 2900 Medium (C-H) the TMS group.
) Aromatic ring
1590, 1480 Medium (C=C) breathing modes.
"Goldfinger Band":
(CH Symmetric
1250 Very Strong deformation of Si-CH
)
Silicon-Aryl bond
1110 Strong (Si-Ph) vibration.
Si-C rocking vibration
(CH .
840 Very Strong (characteristic of

trimethylsilyl).

Mass Spectrometry (MS)

The mass spectrum of 3-(trimethylsilyl)phenol follows a predictable fragmentation pattern

dominated by the stability of silicon-containing cations.

lonization Mode: Electron Impact (El, 70 eV)[3]

Fragmentation Pathway

The molecular ion is stable, but the base peak is almost invariably formed by the loss of a

methyl group from the silicon atom, generating a resonance-stabilized silicocation.
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Figure 2: Primary fragmentation pathways in EI-MS.
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Relative Fragment .
m/z ] Mechanism
Abundance Assignment
166 40-60% M Molecular ion.
(M - CH Loss of methyl radical
from silicon; formation
151 100% (Base) _
] of sila-benzyl type
cation.
[M-OCH Complex
135 10-20% ] rearrangement
involving oxygen.
[HO=SiMe Characteristic
75 20-40% ] rearrangement ion for
silylated phenols.
[SiMe
73 15-30% Trimethylsilyl cation.

Quality Control & Stability

e Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The phenolic proton is
acidic enough to promote gradual protodesilylation if exposed to moisture and strong acids
over time.

o Common Impurity:Hexamethyldisiloxane (HMDSO).
o Detection: 1H NMR singlet at

0.07 ppm.

o Removal: High-vacuum drying (HMDSO is volatile, bp 100°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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